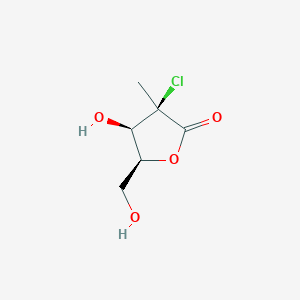
(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one is a useful research compound. Its molecular formula is C6H9ClO4 and its molecular weight is 180.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3R,4R,5S)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one, with the CAS number 1496551-64-4, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features suggest interactions with various biological targets, making it a candidate for further pharmacological investigations. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉ClO₄ |
| Molecular Weight | 180.586 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 400.6 ± 45.0 °C at 760 mmHg |
| Flash Point | 196.1 ± 28.7 °C |
| LogP | -1.76 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The chloro and hydroxyl groups may facilitate hydrogen bonding with enzyme active sites, potentially inhibiting or activating specific enzymatic pathways.
- Signal Transduction Pathways : The compound may influence cellular signaling pathways such as NF-κB and STAT pathways, similar to other compounds in its class that exhibit anti-inflammatory and anti-cancer properties.
- Reactive Oxygen Species (ROS) Modulation : It is suggested that this compound could modulate ROS levels within cells, impacting apoptosis and cell survival.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines through ROS-mediated pathways .
- Mechanistic Insights : Compounds with similar structures have demonstrated inhibition of pro-apoptotic gene expression via NF-κB suppression .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy:
- Inhibition of Inflammatory Mediators : Studies suggest that structurally similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on AML Cell Lines : A study investigating sesquiterpene lactones showed cytotoxic effects against acute myeloid leukemia (AML) cell lines with LD50 values ranging from 5.0 to 18.9 µM . These findings suggest a potential therapeutic application for this compound in hematological malignancies.
- Inflammation Models : In vivo models have demonstrated that compounds with similar structures can reduce inflammation markers in animal models of arthritis .
Properties
IUPAC Name |
(3R,4R,5S)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4+,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSUYNRCKYZYJI-MRKVFDINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)CO)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@@H](OC1=O)CO)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














